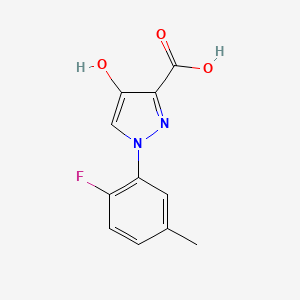

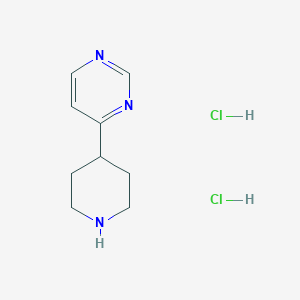

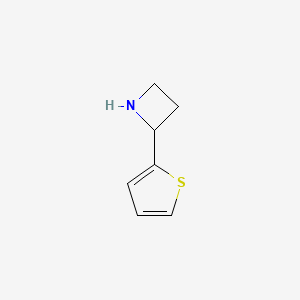

4-Piperidin-4-yl-pyrimidine dihydrochloride

Descripción general

Descripción

4-Piperidin-4-yl-pyrimidine dihydrochloride (4PP) is an organic compound with a wide range of applications in the scientific and medical fields. It has been studied extensively for its ability to act as an inhibitor of certain enzymes and its potential to be used as a therapeutic agent. 4PP has been used in a variety of laboratory experiments, and it has the potential to be used in a number of different ways.

Aplicaciones Científicas De Investigación

-

- Application : Piperidine derivatives are utilized in different therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

- Methods of Application : The methods of application vary depending on the specific therapeutic application. Generally, these compounds are synthesized and tested in vitro or in vivo for their therapeutic effects .

- Results : The results also vary depending on the specific application. For example, some piperidine derivatives have shown promising results in inhibiting the growth of various types of cancers .

-

- Application : 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been discovered as selective, orally active inhibitors of Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival .

- Methods of Application : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

- Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

-

- Application : A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized for antiproliferative activity against four human tumor cell lines (MGC-803, PC-3, A549, H1975) .

- Methods of Application : These compounds were evaluated by the MTT method in vitro .

- Results : The results of this study were not specified in the source .

-

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

- Application : Piperine, a true alkaloid having a piperidine moiety, found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

- Methods of Application : The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

- Results : Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .

-

Antiproliferation and Antimetastatic Effects

- Application : Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

- Methods of Application : The methods of application vary depending on the specific therapeutic application. Generally, these compounds are synthesized and tested in vitro or in vivo for their therapeutic effects .

- Results : The results also vary depending on the specific application. For example, some piperidine derivatives have shown promising results in inhibiting the growth of various types of cancers .

-

Neurological Disorders Treatment

- Application : Piperidine derivatives have been used in the treatment of various neurological disorders, including Alzheimer’s disease .

- Methods of Application : These compounds are often used as inhibitors of acetylcholinesterase, an enzyme that breaks down neurotransmitters in the brain .

- Results : The inhibition of this enzyme can help to improve cognitive function in patients with Alzheimer’s disease .

-

- Application : Certain piperidine derivatives have been found to have antiviral properties .

- Methods of Application : These compounds can inhibit the replication of certain viruses, making them potentially useful in the treatment of viral infections .

- Results : While research is ongoing, some studies have shown promising results in the use of these compounds as antiviral medications .

-

- Application : Piperidine derivatives have also been used in the development of antimalarial drugs .

- Methods of Application : These compounds can inhibit the growth of Plasmodium parasites, which cause malaria .

- Results : Some piperidine-based antimalarial drugs have shown efficacy in treating malaria .

-

- Application : Certain piperidine derivatives are used in the treatment of hypertension .

- Methods of Application : These compounds work by relaxing blood vessels, which can help to lower blood pressure .

- Results : Piperidine-based antihypertensive medications have been effective in managing high blood pressure in some patients .

-

- Application : Certain piperidine derivatives are used in the treatment of psychiatric disorders .

- Methods of Application : These compounds can affect neurotransmitters in the brain, helping to manage symptoms of psychiatric disorders .

- Results : Piperidine-based antipsychotic medications have been effective in managing symptoms in some patients with psychiatric disorders .

Propiedades

IUPAC Name |

4-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLBRPXSQLZDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673960 | |

| Record name | 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-4-yl-pyrimidine dihydrochloride | |

CAS RN |

1185304-08-8 | |

| Record name | 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)

![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)

amine](/img/structure/B1521622.png)

![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)

![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)

![2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one](/img/structure/B1521627.png)